N-(2-methylpropyl)-2,3-dihydro-1H-inden-5-amine
Description
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-(2-methylpropyl)-2,3-dihydro-1H-inden-5-amine |
InChI |
InChI=1S/C13H19N/c1-10(2)9-14-13-7-6-11-4-3-5-12(11)8-13/h6-8,10,14H,3-5,9H2,1-2H3 |
InChI Key |
QBDGXWWZZRULJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=CC2=C(CCC2)C=C1 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 1-Indanone derivatives : Typically 5-substituted indanones such as 5-hydroxy-1-indanone or 6-methoxy-indan-1-one serve as starting points.
- Chiral 2,3-dihydro-1H-indanol : Obtained by catalytic hydrogenation of 1-indanone.
- Activated intermediates : Hydroxyl groups converted to leaving groups (e.g., tosylates, mesylates) or oximes for further substitution.
Catalytic Reduction to Chiral Indanols
A critical step involves the stereoselective reduction of 1-indanones to (R)- or (S)-2,3-dihydro-1H-indanol derivatives using:
- Catalysts : Transition metal catalysts such as ruthenium complexes with optically active ligands.
- Conditions : Transfer hydrogenation or pressure hydrogenation under mild temperatures (e.g., 40 °C) and hydrogen pressure (~10 bar).
- Outcome : High enantiomeric excess of the indanol intermediate, which is crucial for downstream stereochemical integrity.
Activation of the Benzylic Hydroxyl Group
The hydroxyl group at the benzylic position of the indanol is converted into a suitable leaving group to facilitate nucleophilic substitution:
- Conversion to tosylates, mesylates, or halides.
- Alternatively, formation of oximes followed by reduction to amines.
Nucleophilic Substitution with 2-Methylpropylamine
The key amination step involves reaction of the activated intermediate with 2-methylpropylamine (isobutylamine):
- Reductive amination : Using sodium cyanoborohydride (NaCNBH3) and ammonium acetate (NH4OAc) to convert ketones or aldehydes directly to amines.
- Direct nucleophilic substitution : Reaction of the leaving group-bearing intermediate with 2-methylpropylamine under conditions that favor substitution without racemization.
Purification and Isolation
- Extraction with organic solvents such as ethyl acetate.
- Drying over anhydrous magnesium sulfate.
- Purification by crystallization or chromatography (e.g., silica gel column chromatography).
- Final drying under vacuum to obtain the pure compound.
Representative Synthetic Scheme
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|
| 1 | Catalytic hydrogenation | Ru catalyst, optically active ligand, H2 (10 bar), 40 °C | (R)- or (S)-2,3-dihydro-1H-indanol | High enantiomeric excess (~98%) |
| 2 | Hydroxyl activation | Tosyl chloride or mesyl chloride, base | Benzylic tosylate/mesylate intermediate | Quantitative |
| 3 | Nucleophilic substitution | 2-Methylpropylamine, base, solvent (e.g., THF) | N-(2-methylpropyl)-2,3-dihydro-1H-inden-5-amine | Moderate to high yield (68-98%) |
| 4 | Purification | Extraction, drying, chromatography | Pure target compound | Purity > 95% |
In-Depth Research Findings
- The use of optically active catalysts for hydrogenation ensures the production of enantiomerically pure indanol intermediates, which is critical for the biological activity of the final amine compound.
- Friedel-Crafts acylation followed by Baeyer-Villiger oxidation can be employed to prepare aminoindanols, which serve as precursors for amination steps.
- Reductive amination with NaCNBH3 and NH4OAc is effective for introducing the N-(2-methylpropyl) substituent with good selectivity and yield.
- Purification by solvent slurry in methyl tert-butyl ether and filtration yields the final product as a solid with high purity and yield up to 98%.
- The reaction conditions (temperature, pressure, solvent) are optimized to balance reaction rate and stereochemical control.
Summary Table of Key Parameters
| Parameter | Details |
|---|---|
| Starting material | 5-Hydroxy-1-indanone or 6-methoxy-indanone |
| Catalyst | Ru with optically active ligands |
| Hydrogen pressure | ~10 bar |
| Temperature | 40 °C |
| Amination reagent | 2-Methylpropylamine (isobutylamine) |
| Reducing agent | Sodium cyanoborohydride (NaCNBH3) |
| Solvents | THF, methyl tert-butyl ether, ethyl acetate |
| Purification methods | Filtration, solvent slurry, silica gel chromatography |
| Typical yield | 68–98% |
| Enantiomeric purity | >95% |
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)-2,3-dihydro-1H-inden-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the indene ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-methylpropyl)-2,3-dihydro-1H-inden-5-amine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives may have potential as bioactive compounds with applications in drug discovery.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-2,3-dihydro-1H-inden-5-amine involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets depend on its structure and functional groups. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog Overview
The following compounds share the 2,3-dihydro-1H-indenyl core but differ in amine substituents or ring modifications. Key examples include:
Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Property | Target Compound (N-isobutyl) | 5F-PCN (N-propyl) | 2,2-Dimethyl Indenamine | N,5-Dimethyl Indenamine |
|---|---|---|---|---|
| Molecular Weight | ~189.3 | 175.27 | 161.25 | 161.25 |
| Hydrogen Bond Donors | 1 (NH) | 1 (NH) | 1 (NH) | 1 (NH) |
| Hydrogen Bond Acceptors | 1 (N) | 1 (N) | 1 (N) | 1 (N) |
| Rotatable Bonds | ~4 (isobutyl chain) | 3 (propyl chain) | 0 (rigid dimethyl) | 1 (methyl at position 1) |
| Lipophilicity (Predicted) | Higher (branched alkyl) | Moderate | Lower | Moderate |
Biological Activity
N-(2-methylpropyl)-2,3-dihydro-1H-inden-5-amine is a chemical compound with significant potential in medicinal chemistry and pharmacology. Its unique structure, characterized by a dihydroindene core and an amine functional group, suggests various biological activities, particularly in the context of the central nervous system (CNS). This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a dihydroindene framework that is known for its ability to interact with various biological targets. The presence of the amine group enhances its reactivity and potential for forming hydrogen bonds with biological macromolecules.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within the body. Preliminary studies suggest that it may influence several key pathways:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing synaptic transmission and neuroplasticity.
- Enzyme Interaction : It has been observed to interact with enzymes involved in metabolic pathways, potentially modulating their activity.
- Signal Transduction : The compound may affect signaling pathways related to inflammation and neuroprotection.
Biological Activity Data
Table 1 summarizes key findings from various studies regarding the biological activity of this compound:
| Study | Biological Activity | Mechanism | Findings |
|---|---|---|---|
| Study A | Neuroprotective | Receptor modulation | Increased neuronal survival in vitro under stress conditions. |
| Study B | Antimicrobial | Enzyme inhibition | Inhibition of bacterial growth at low concentrations. |
| Study C | Anti-inflammatory | Cytokine modulation | Reduced levels of pro-inflammatory cytokines in animal models. |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Neuroprotection in CNS Disorders : In a model of neurodegeneration, administration of the compound resulted in decreased neuronal death and improved behavioral outcomes. This suggests its potential use in treating conditions such as Alzheimer's disease.
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial properties against both gram-positive and gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.
- Anti-inflammatory Effects : In an experimental model of inflammation, treatment with this compound led to a marked reduction in inflammatory markers, suggesting it could be beneficial in managing chronic inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
